molecular formula C15H19BrN2O3 B8124539 3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8124539
M. Wt: 355.23 g/mol
InChI Key: PUDSULBNRXUGAB-UHFFFAOYSA-N
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Description

3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a brominated phenyl group, an azetidine ring, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination of Phenylcarbamoyl Azetidine: The phenylcarbamoyl azetidine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Tert-Butyl Ester: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts and solvents. Scale-up processes may also involve continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation Reactions: Oxidation of the azetidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the azetidine ring and tert-butyl ester can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylboronic acid
  • 4-Bromophenylacetic acid
  • 2-(3-Bromo-phenyl)-N-tert-butyl-acetamide

Uniqueness

3-(3-Bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a brominated phenyl group, an azetidine ring, and a tert-butyl ester functional group. This combination allows for diverse chemical modifications and reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[(3-bromophenyl)carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-8-10(9-18)13(19)17-12-6-4-5-11(16)7-12/h4-7,10H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSULBNRXUGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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